Cas no 2228192-71-8 (3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol)

3-(3,4-Dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol is a fluorinated benzopyran derivative with potential applications in medicinal chemistry and organic synthesis. Its structure combines a benzopyran scaffold with a trifluoromethyl-substituted propanol moiety, offering unique steric and electronic properties. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The chiral center at the propanol position allows for enantioselective synthesis, enabling the study of stereochemical effects in bioactive compounds. This compound is particularly useful in the development of CNS-targeting molecules due to its balanced hydrophobicity and hydrogen-bonding capacity. Its synthetic versatility supports further derivatization for structure-activity relationship studies.
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol structure
2228192-71-8 structure
商品名:3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol
CAS番号:2228192-71-8
MF:C12H13F3O2
メガワット:246.225634336472
CID:6407117
PubChem ID:165698704

3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol 化学的及び物理的性質

名前と識別子

    • 3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol
    • 2228192-71-8
    • EN300-1954072
    • インチ: 1S/C12H13F3O2/c13-12(14,15)11(16)6-8-5-9-3-1-2-4-10(9)17-7-8/h1-4,8,11,16H,5-7H2
    • InChIKey: NFDYHCGFZAGEQV-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC1COC2C=CC=CC=2C1)O)(F)F

計算された属性

  • せいみつぶんしりょう: 246.08676414g/mol
  • どういたいしつりょう: 246.08676414g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1954072-0.05g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol
2228192-71-8
0.05g
$1188.0 2023-09-17
Enamine
EN300-1954072-0.5g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol
2228192-71-8
0.5g
$1357.0 2023-09-17
Enamine
EN300-1954072-5g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol
2228192-71-8
5g
$4102.0 2023-09-17
Enamine
EN300-1954072-10g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol
2228192-71-8
10g
$6082.0 2023-09-17
Enamine
EN300-1954072-1.0g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol
2228192-71-8
1g
$914.0 2023-06-01
Enamine
EN300-1954072-5.0g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol
2228192-71-8
5g
$2650.0 2023-06-01
Enamine
EN300-1954072-2.5g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol
2228192-71-8
2.5g
$2771.0 2023-09-17
Enamine
EN300-1954072-1g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol
2228192-71-8
1g
$1414.0 2023-09-17
Enamine
EN300-1954072-10.0g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol
2228192-71-8
10g
$3929.0 2023-06-01
Enamine
EN300-1954072-0.1g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol
2228192-71-8
0.1g
$1244.0 2023-09-17

3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol 関連文献

3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-olに関する追加情報

Comprehensive Overview of 3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol (CAS No. 2228192-71-8)

The compound 3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol (CAS No. 2228192-71-8) is a fluorinated organic molecule with a unique structural framework combining a benzopyran core and a trifluoropropanol moiety. This combination grants it distinct physicochemical properties, making it a subject of interest in pharmaceutical and material science research. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, traits highly sought after in drug discovery. Researchers are increasingly exploring its potential as a building block for small-molecule therapeutics, particularly in targeting GPCRs (G-protein-coupled receptors) and enzyme inhibitors.

In recent years, the demand for fluorinated compounds like 3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol has surged due to their applications in precision medicine and agrochemicals. A common query among scientists is how the benzopyran scaffold influences the compound's bioactivity. Studies suggest that this scaffold contributes to improved binding affinity and selectivity in molecular interactions, a hot topic in computational chemistry and drug design. Additionally, the trifluoropropanol segment is known to modulate hydrogen bonding and van der Waals forces, critical for optimizing drug-receptor interactions.

The synthesis of CAS No. 2228192-71-8 often involves multi-step organic reactions, including cyclization and fluorination protocols. One frequently searched question is whether this compound can be derived from green chemistry approaches to reduce environmental impact. Recent advancements highlight the use of catalytic fluorination and biocatalysts to achieve higher yields with minimal waste, aligning with the global push for sustainable chemistry. These innovations are particularly relevant to industries focusing on ESG (Environmental, Social, and Governance) compliance.

Another area of interest is the compound's potential role in central nervous system (CNS) therapeutics. The benzopyran moiety is structurally similar to motifs found in neuroprotective agents, sparking investigations into its efficacy for neurodegenerative diseases. Preclinical studies are exploring its blood-brain barrier permeability, a key factor in CNS drug development. This aligns with the growing public focus on brain health and aging populations, making it a timely subject for research.

From an analytical perspective, 3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol poses challenges in chromatographic separation due to its polar and non-polar hybrid structure. Researchers often inquire about optimal HPLC or GC-MS methods for its quantification. Recent publications recommend reverse-phase HPLC with UV detection or mass spectrometry for accurate analysis, leveraging its fluorine-specific fragmentation patterns.

In material science, the compound’s thermal stability and solubility profile make it a candidate for advanced polymers and coatings. Its trifluoromethyl group imparts resistance to photodegradation, a property valuable in UV-stable materials. With the rise of smart materials and flexible electronics, such characteristics are highly desirable, further driving interest in this molecule.

In summary, 3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol (CAS No. 2228192-71-8) represents a versatile compound with cross-disciplinary applications. Its structural features address contemporary needs in drug discovery, sustainable synthesis, and material innovation, ensuring its relevance in both academic and industrial settings. As research progresses, this molecule is poised to play a pivotal role in addressing global challenges in healthcare and technology.

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